2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane

Descripción

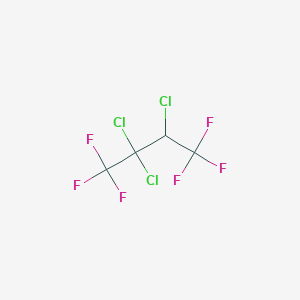

2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane (CCl₃CF₂CF₂CF₃) is a halogenated hydrocarbon featuring a unique combination of three chlorine atoms at the 2,2,3-positions and six fluorine atoms at the 1,1,1,4,4,4-positions.

Propiedades

IUPAC Name |

2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3F6/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUDYFCAECAPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379352 | |

| Record name | 2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378-84-7 | |

| Record name | 2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane typically involves the halogenation of butane derivatives. One common method includes the reaction of hexafluorobutene with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced separation techniques, such as distillation and crystallization, is employed to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other halogens or functional groups.

Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

Oxidation Reactions: It can be oxidized to form more complex fluorinated compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

Substitution: Formation of iodinated or brominated derivatives.

Reduction: Formation of partially dehalogenated butane derivatives.

Oxidation: Formation of fluorinated carboxylic acids or ketones.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

Before delving into its applications, it is essential to understand the chemical properties of 2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane:

- Molecular Formula : C4HCl3F6

- Molecular Weight : 269.4 g/mol

- Boiling Point : 105°C

- Density : 1.697 g/cm³

- Refractive Index : 1.3636

These properties make it suitable for various applications in lab settings and industrial processes.

Applications in Chemical Synthesis

Solvent for Reactions : Due to its unique solvent properties, this compound is often used as a solvent in organic reactions. Its ability to dissolve a wide range of substances facilitates chemical reactions that require non-polar environments.

Intermediate in Synthesis : The compound serves as an intermediate in synthesizing other fluorinated compounds. Its halogenated structure allows for further functionalization through nucleophilic substitutions or eliminations.

Applications in Material Science

Fluorinated Polymers : The compound is utilized in the production of fluorinated polymers which possess excellent thermal stability and chemical resistance. These polymers are crucial in industries such as electronics and coatings.

Adhesives and Sealants : Its properties are exploited in formulating high-performance adhesives and sealants that require durability under extreme conditions.

Environmental Studies

Greenhouse Gas Research : As a halogenated compound with potential greenhouse gas effects, this compound is studied for its environmental impact. Research focuses on its atmospheric lifetime and potential as a replacement for ozone-depleting substances.

Case Study 1: Use as a Solvent in Organic Synthesis

A study highlighted the effectiveness of this compound as a solvent for synthesizing various organic compounds. The results demonstrated improved yields compared to traditional solvents due to its unique solvation properties .

Case Study 2: Development of Fluorinated Polymers

Research conducted on the polymerization of this compound showed promising results in developing new fluorinated materials that exhibited superior thermal stability and resistance to solvents. These materials have potential applications in the aerospace and automotive industries .

Case Study 3: Environmental Impact Assessment

An environmental study assessed the atmospheric behavior of this compound. The findings indicated that while it has a relatively long atmospheric lifetime compared to other halogenated compounds, its greenhouse gas potential necessitates careful monitoring .

Mecanismo De Acción

The mechanism of action of 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The compound can modulate the activity of enzymes and receptors by altering their conformation and stability. The pathways involved include the inhibition of specific enzymes and the disruption of cellular membranes.

Comparación Con Compuestos Similares

Key Observations :

- Chlorine Positioning : The number and position of chlorine atoms significantly impact reactivity. For example, 2,3-dichloro derivatives (e.g., CF₃CHClCHClCF₃) are common intermediates in synthesizing fully fluorinated butanes, with selectivity rates up to 46.8% under optimized conditions .

- Fluorine Substitution : Hexafluorinated compounds (e.g., 1,1,1,4,4,4-hexafluorobutane) are often synthesized via HF-mediated fluorination, but excessive fluorine can reduce solubility in organic solvents .

Toxicological and Environmental Profiles

Table 2: Toxicity and Environmental Data

Key Observations :

- Toxicity : Chlorinated derivatives (e.g., 2-chloro-hexafluorobutane) exhibit higher acute toxicity (LC50 = 3 ppm in rats) compared to fully fluorinated analogs .

Actividad Biológica

2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane (CAS Number: 378-84-7) is a synthetic compound belonging to the class of halogenated hydrocarbons. This compound is characterized by its complex structure and significant biological activity, which has implications in various fields including environmental science, toxicology, and industrial applications. This article aims to provide a comprehensive overview of the biological activity of this compound by reviewing relevant research findings and case studies.

- Molecular Formula: C4HCl3F6

- Molecular Weight: 269.4 g/mol

- Density: Approximately 1.557 g/cm³

- Boiling Point: 83-84°C

These properties influence the compound's behavior in biological systems and its environmental persistence.

Toxicological Profile

The toxicological effects of this compound have been studied primarily through animal models and in vitro assays. Key findings include:

- Acute Toxicity: Studies indicate that exposure to high concentrations can lead to respiratory distress and central nervous system effects in laboratory animals .

- Chronic Effects: Long-term exposure has been linked to potential carcinogenic effects based on structural similarities with other chlorinated compounds known to induce tumors in rodents .

Research suggests that the biological activity of this compound may be mediated through several mechanisms:

- Reactive Metabolites: The compound may generate reactive metabolites that interact with cellular macromolecules such as DNA and proteins .

- Endocrine Disruption: There is evidence that chlorinated hydrocarbons can disrupt endocrine function by mimicking or blocking hormonal signals .

Environmental Impact

The persistence of this compound in the environment raises concerns about its long-term ecological effects. It has been detected in various environmental matrices including soil and water systems.

Case Study 1: Occupational Exposure

A study focused on workers in facilities using halogenated solvents found elevated levels of respiratory issues and skin irritation associated with exposure to this compound. The findings suggested a correlation between exposure levels and health outcomes .

Case Study 2: Ecotoxicology Assessment

An ecotoxicological assessment evaluated the impact of this compound on aquatic organisms. Results indicated significant toxicity to fish species at concentrations as low as 10 µg/L. The study highlighted the need for regulatory measures to limit environmental release .

Data Table: Toxicity Summary

Q & A

Q. Q1. What are the optimal synthetic routes for 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane, and how can reaction conditions be controlled to minimize byproducts?

Methodological Answer: Synthesis typically involves halogenation or dehydrohalogenation of fluorinated precursors. For example, base-mediated elimination reactions (e.g., using KOH or NaOH) can yield chlorofluorocarbons, but side reactions like over-dehalogenation must be controlled. Gas chromatography (GC) analysis is critical for monitoring reaction progress and identifying byproducts such as 1,1,1,2,4,4,4-heptafluorobutane . Catalytic hydrogenation with Pd/C or Pt-based catalysts may reduce halogenation but requires precise temperature control (e.g., 50–80°C) to avoid incomplete conversion .

Q. Q2. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopic Analysis: Use NMR to confirm fluorine environments and NMR for carbon backbone verification. Mass spectrometry (MS) with electron ionization (EI) can detect molecular fragmentation patterns.

- Computational Modeling: Density Functional Theory (DFT) calculations predict bond angles and electrostatic potential surfaces, aiding in understanding reactivity .

- X-ray Crystallography: Resolves stereochemistry, though challenges arise due to high fluorine content and potential polymorphism .

Q. Q3. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: While direct toxicity data for this compound is limited, structurally similar chlorofluorocarbons (e.g., 2-Chloro-1,1,1,4,4,4-hexafluorobutane) show acute inhalation toxicity (rat LC: 3 ppm/6 hours). Use fume hoods, respiratory protection (NIOSH-approved masks), and real-time gas sensors for halogenated volatiles. Toxicity assessments should prioritize combustion byproducts (e.g., HF, HCl), which require scrubbers for neutralization .

Advanced Research Questions

Q. Q4. How do reaction mechanisms differ when synthesizing isomers (e.g., cis vs. trans) of chlorofluorobutanes?

Q. Q5. What advanced techniques quantify thermodynamic properties like critical parameters or thermal conductivity?

Methodological Answer:

- Critical Parameters: Use adiabatic calorimetry to measure critical temperature () and pressure (). For cis-1,1,1,4,4,4-hexafluoro-2-butene, K and MPa .

- Thermal Conductivity: The transient hot-wire method provides precise measurements under controlled temperature gradients (e.g., 20–150°C). Calibrate against reference fluids (e.g., argon) to minimize experimental error .

Q. Q6. How can computational models predict environmental persistence or degradation pathways?

Methodological Answer:

- Atmospheric Lifetime: Use quantum chemical calculations (e.g., Gaussian 16) to estimate reaction rates with hydroxyl radicals (•OH).

- Degradation Pathways: Molecular dynamics (MD) simulations coupled with IR spectroscopy identify intermediates like trifluoroacetic acid (TFA) from hydrolysis. Compare with experimental ozonolysis data to validate pathways .

Q. Q7. What strategies resolve contradictions in reported toxicity or environmental impact data?

Methodological Answer: Discrepancies often arise from impurity profiles or assay conditions. For example, trace N in early samples of 2,2,3-Trichloroheptafluorobutane skewed toxicity results . Mitigate by:

Purity Verification: GC-MS or high-resolution MS to confirm >99% purity.

Standardized Assays: Use OECD guidelines for acute toxicity (e.g., OECD 403 for inhalation studies) .

Combustion Analysis: Pyrolysis-GC/MS identifies toxic byproducts (e.g., perfluoroisobutylene) under controlled conditions .

Methodological Challenges and Emerging Approaches

Q. Q8. How can researchers optimize catalytic systems for selective fluorination?

Methodological Answer:

- Catalyst Screening: High-throughput robotic platforms test Pd, Pt, or SbF catalysts for turnover frequency (TOF) and selectivity.

- In Situ Spectroscopy: Operando IR or Raman monitors intermediate species during fluorination. For example, SbF catalyzes tetrafluoroethylene addition to CFCH=CHCF, forming decafluoro-2-hexene .

Q. Q9. What analytical methods detect and quantify trace degradation products in environmental samples?

Methodological Answer:

- Sample Preparation: Solid-phase microextraction (SPME) concentrates volatile degradation products (e.g., chlorofluoroolefins).

- Advanced Chromatography: Two-dimensional GC (GC×GC) paired with time-of-flight MS enhances resolution for complex mixtures .

Q. Q10. How do steric and electronic effects influence substitution vs. elimination reactions in halogenated derivatives?

Methodological Answer:

- Steric Maps: Molecular volume calculations (e.g., using Avogadro software) predict accessibility of reaction sites.

- Electronic Profiling: Natural Bond Orbital (NBO) analysis identifies electron-deficient carbons prone to nucleophilic attack. Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.